Methyl 6-butoxypyridine-2-carboxylate
Description
Methyl 6-butoxypyridine-2-carboxylate is a pyridine derivative featuring a butoxy (-OC₄H₉) substituent at the 6-position of the pyridine ring and a methyl ester (-COOCH₃) at the 2-position.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 6-butoxypyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-3-4-8-15-10-7-5-6-9(12-10)11(13)14-2/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
NNHKCAJMXUIPSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=N1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl 6-butoxypyridine-2-carboxylate with structurally related pyridine-2-carboxylate esters, highlighting differences in substituents, molecular properties, and applications.
*Data for this compound is extrapolated from structural analogs.
Key Insights:
Its electron-donating nature may stabilize the pyridine ring via resonance. Bromo Group: Acts as a meta-directing, electron-withdrawing group, facilitating nucleophilic aromatic substitution or cross-coupling reactions . Methyl Group: Electron-donating via hyperconjugation, increasing the electron density of the pyridine ring and altering solubility profiles .
Reactivity Trends: Bromo derivatives (e.g., methyl 6-bromopyridine-2-carboxylate) are pivotal in catalytic coupling reactions due to the bromine atom’s role as a leaving group . Amino-bromo derivatives (e.g., methyl 2-amino-6-bromopyridine-3-carboxylate) offer dual reactivity, enabling sequential functionalization for complex molecule synthesis .
Analytical Characterization :
- Techniques such as NMR (¹H, ¹³C) and HPLC (as seen in methyl shikimate analysis ) are critical for verifying the purity and structure of these esters. Gas chromatography (GC) with mass spectrometry, as applied to resin-derived methyl esters , could similarly resolve structural isomers of pyridine carboxylates.
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